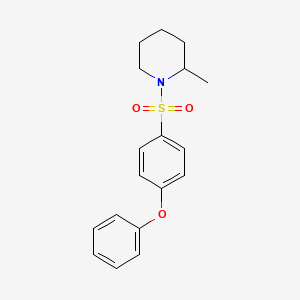

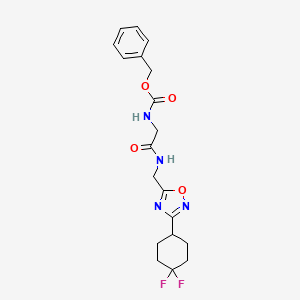

2-Methyl-1-(4-phenoxyphenyl)sulfonylpiperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of sulfonyl-containing compounds is a topic of interest in several papers. For instance, the resolution of a nonsteroidal antiandrogen involving a sulfonyl moiety was achieved through chromatographic separation and subsequent chemical reactions . Another paper describes the synthesis of aryl pyrrolyl and aryl indolyl sulfones, which involved reacting arylsulfonyl chlorides with heterocycles or condensing sulfonamides with tetrahydrofuran derivatives . Additionally, a novel method for synthesizing 2-aryl-1-sulfonylpyrrolidines was developed using reactions between phenols and N-(4,4-diethoxybutyl)sulfonamides . These methods could potentially be adapted for the synthesis of 2-Methyl-1-(4-phenoxyphenyl)sulfonylpiperidine.

Molecular Structure Analysis

The molecular structure of sulfonyl compounds is crucial for their biological activity. The absolute configuration of a potent enantiomer of a sulfonyl-containing antiandrogen was determined through asymmetric synthesis and structural elucidation . Spectroscopic techniques, including NMR and X-ray structural analysis, were used to confirm the structures of synthesized sulfonyl compounds . These techniques would be relevant for analyzing the molecular structure of 2-Methyl-1-(4-phenoxyphenyl)sulfonylpiperidine.

Chemical Reactions Analysis

The chemical reactivity of sulfonyl compounds varies depending on their structure. For example, the presence of a 2-sulfonyl-4-chloroanilino moiety was found to be important for the anti-HIV-1 activity of certain pyrrolyl aryl sulfones . The acid-catalyzed reaction of phenols with sulfonamides to form sulfonylpyrrolidines is another example of the chemical reactivity of these compounds . Understanding these reactions can provide insights into the potential reactivity of 2-Methyl-1-(4-phenoxyphenyl)sulfonylpiperidine.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonyl compounds are influenced by their molecular structure. For instance, sulfonated polyimides derived from a sulfonyl-containing diamine exhibited good solubility in aprotic solvents and high thermal stability . The introduction of a methylsulfone group into cyclooxygenase inhibitors was found to influence their binding to the enzyme's active site . These properties are important for the practical applications of sulfonyl compounds and would be relevant to the analysis of 2-Methyl-1-(4-phenoxyphenyl)sulfonylpiperidine.

Safety And Hazards

This would involve a discussion of any safety concerns associated with the compound. This could include its toxicity, any precautions that need to be taken when handling it, and how to dispose of it safely.

Future Directions

This would involve a discussion of potential future research directions. This could include potential applications of the compound, areas where further study is needed, and any unsolved questions related to the compound.

I hope this general information is helpful. For specific information on “2-Methyl-1-(4-phenoxyphenyl)sulfonylpiperidine”, I would recommend consulting scientific literature or databases. If you have access to a university library, they may be able to help you find more information. You could also consider reaching out to researchers who specialize in this area. They might be able to provide you with more detailed and specific information.

properties

IUPAC Name |

2-methyl-1-(4-phenoxyphenyl)sulfonylpiperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3S/c1-15-7-5-6-14-19(15)23(20,21)18-12-10-17(11-13-18)22-16-8-3-2-4-9-16/h2-4,8-13,15H,5-7,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBQLUYUDNMUBRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-1-(4-phenoxyphenyl)sulfonylpiperidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(2-chlorophenyl)-4-methyl-2-[5-[2-(trifluoromethoxy)phenyl]-2-furyl]-1H-imidazole](/img/structure/B3005709.png)

![2-{[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1-cyanocyclohexyl)propanamide](/img/structure/B3005712.png)

![1-Spiro[2.2]pentan-2-ylethanone](/img/structure/B3005717.png)

![2-[[5-(3-Methoxyphenyl)-1H-pyrazol-4-yl]methyl-prop-2-ynylamino]ethanol](/img/structure/B3005718.png)

![2-(4-Butoxyphenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B3005722.png)

![N-(3,5-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3005727.png)

![7-(3,4-diethoxyphenyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3005728.png)